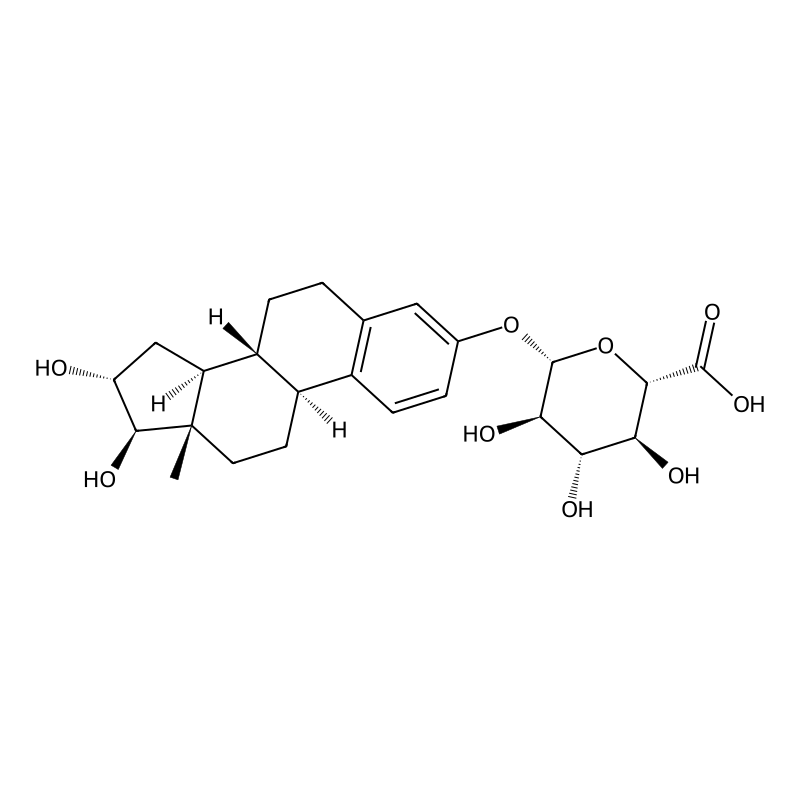

Estriol 3-glucuronide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Estriol 3-glucuronide is a major Phase II water-soluble metabolite of the estrogenic steroid estriol, formed via uridine diphosphate-glucuronosyltransferase (UGT) activity at the C3 position [1]. In clinical diagnostics, environmental monitoring, and endocrinology research, it serves as an indispensable analytical reference standard. Unlike the highly lipophilic parent compound, the addition of the glucuronic acid moiety drastically alters its physicochemical properties, rendering it highly hydrophilic [2]. For procurement professionals and laboratory managers, sourcing high-purity Estriol 3-glucuronide is critical for the direct quantification of intact steroid conjugates in biological fluids and wastewater, enabling precise metabolic profiling without the analytical artifacts introduced by enzymatic hydrolysis[3].

References

- [1] Zhang, H., et al. 'Hydrophilic Interaction Liquid Chromatography−Tandem Mass Spectrometry Determination of Estrogen Conjugates in Human Urine.' Analytical Chemistry, ACS Publications, 2008.

- [2] Poroikov, V., et al. 'In Silico Prediction of Steroids and Triterpenoids as Potential Regulators of Lipid Metabolism.' MDPI, 2021.

- [3] Qin, Y., et al. 'Comprehensive Profiling of Free and Conjugated Estrogens by Capillary Electrophoresis-Time of Flight-Mass Spectrometry.' LCMS, 2010.

Attempting to substitute Estriol 3-glucuronide with unconjugated estriol forces laboratories to rely on β-glucuronidase hydrolysis prior to analysis. This indirect workflow is often incomplete, introduces enzyme-derived impurities, and completely destroys positional isomer information, making it impossible to distinguish between 3-glucuronide, 16-glucuronide, and 3-sulfate metabolites [1]. Furthermore, substituting with the closely related isomer Estriol 16-glucuronide is analytically invalid. Despite sharing the same molecular weight and precursor ion mass (m/z 463), these positional isomers exhibit distinct chromatographic retention times in LC-MS/MS and highly variable cross-reactivities in immunoassays [2]. Consequently, using the wrong isomer or relying on the parent steroid compromises assay calibration, leading to severe misquantification of endocrine profiles and failed diagnostic validations [3].

References

- [1] Zhang, H., et al. 'Hydrophilic Interaction Liquid Chromatography−Tandem Mass Spectrometry Determination of Estrogen Conjugates in Human Urine.' Analytical Chemistry, ACS Publications, 2008.

- [2] Jäntti, S. 'Liquid Chromatography-Tandem Mass Spectrometry in Studies of Steroid Hormones and Steroid Glucuronide Conjugates.' SciSpace, 2010.

- [3] Kachman, M., et al. 'Alignment and Analysis of a Disparately Acquired Multibatch Metabolomics Study of Maternal Pregnancy Samples.' PMC, 2025.

Chromatographic Resolution of Positional Isomers in LC-MS/MS

Estriol 3-glucuronide and Estriol 16-glucuronide are isobaric positional isomers (m/z 463 [M-H]-) that require exact reference standards for chromatographic resolution. In Hydrophilic Interaction Liquid Chromatography (HILIC) and optimized reversed-phase LC-MS/MS methods, these two conjugates exhibit distinct retention times [1]. Without the specific Estriol 3-glucuronide standard, mass spectrometers cannot differentiate the C3-conjugate from the C16-conjugate, leading to merged peaks and inaccurate integration [2].

| Evidence Dimension | LC-MS/MS Isomeric Resolution |

| Target Compound Data | Distinct retention time, specific MRM transitions |

| Comparator Or Baseline | Estriol 16-glucuronide (Isobaric, m/z 463, but elutes at a different retention time) |

| Quantified Difference | Baseline chromatographic separation of m/z 463 precursor ions |

| Conditions | HILIC or Reversed-Phase LC-MS/MS of human urine or environmental samples |

Procuring the exact positional isomer is mandatory to build accurate MRM methods and prevent the misquantification of specific estrogen metabolic profiles.

Aqueous Solubility for Direct Biological Analysis

The addition of the glucuronic acid moiety at the C3 position fundamentally changes the solubility profile of the steroid. While unconjugated estriol is practically insoluble in water (approximately 3.2 mg/L at 25 °C), Estriol 3-glucuronide is highly hydrophilic. This massive increase in water solubility allows for the preparation of aqueous calibration standards without requiring high concentrations of organic solvents [1].

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | Highly water-soluble |

| Comparator Or Baseline | Unconjugated Estriol (~3.2 mg/L at 25 °C) |

| Quantified Difference | Orders of magnitude higher hydrophilicity for the glucuronide conjugate |

| Conditions | Standard preparation in aqueous buffers at 25 °C |

High water solubility enables the formulation of matrix-matched calibration standards in urine or wastewater without organic solvent-induced precipitation.

Preservation of Positional Information vs. Hydrolysis

Modern metabolomic workflows increasingly favor the direct analysis of intact steroid conjugates over traditional enzymatic hydrolysis. Using Estriol 3-glucuronide as a standard allows for the direct quantification of the C3-conjugate with 100% preservation of positional information. In contrast, utilizing unconjugated estriol requires β-glucuronidase treatment, which can be incomplete and indiscriminately converts Estriol 3-glucuronide, Estriol 16-glucuronide, and Estriol 3-sulfate into a single 'total estriol' pool, destroying critical metabolic data [1].

| Evidence Dimension | Metabolic Information Yield |

| Target Compound Data | 100% positional data retained via direct analysis |

| Comparator Or Baseline | Indirect analysis via hydrolysis to unconjugated Estriol (0% positional data retained) |

| Quantified Difference | Total loss of isomer-specific quantification when using the parent steroid baseline |

| Conditions | Sample preparation and LC-MS/MS analysis of biological fluids |

Direct conjugate analysis is essential for clinical and environmental workflows that require exact profiling of Phase II metabolites rather than aggregate totals.

Clinical LC-MS/MS Metabolomics and Pregnancy Monitoring

Estriol 3-glucuronide is a critical reference standard for mapping intact steroid profiles in maternal urine or amniotic fluid. Because the ratio and concentrations of specific estrogen conjugates change during different stages of pregnancy, laboratories must procure this exact isomer to validate LC-MS/MS methods that track fetal-placental health without the artifacts of sample hydrolysis [1].

Environmental Wastewater Testing for Endocrine Disruptors

In environmental monitoring, conjugated estrogens excreted into wastewater can act as reservoirs that later deconjugate into active endocrine-disrupting chemicals (EDCs). Environmental testing facilities require Estriol 3-glucuronide to accurately quantify these latent EDCs in influent and effluent streams using high-sensitivity LC-MS/MS or CE-TOF/MS[2].

Diagnostic Immunoassay Validation and Specificity Testing

In vitro diagnostic (IVD) manufacturers utilize Estriol 3-glucuronide to determine the cross-reactivity of antibodies used in steroid ELISA kits. Procuring this specific conjugate is necessary to calculate false-positive rates and ensure that assays targeting unconjugated estriol or other androgens do not suffer from interference by abundant Phase II metabolites .

References

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Dates

Explore Compound Types